molecular formula C19H15BrN2S B11566062 6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11566062
M. Wt: 383.3 g/mol
InChI Key: XWOXCSNGJFGVAT-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by the cyclization of a thioamide with a haloketone.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, organometallic compounds, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole
  • 6-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole
  • 6-(4-iodophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s effectiveness in various applications.

Properties

Molecular Formula

C19H15BrN2S

Molecular Weight

383.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C19H15BrN2S/c1-13-2-4-14(5-3-13)10-17-11-22-12-18(21-19(22)23-17)15-6-8-16(20)9-7-15/h2-9,11-12H,10H2,1H3

InChI Key

XWOXCSNGJFGVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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